Magnesium glycolate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
18974-59-9 |
|---|---|
Molecular Formula |
C4H6MgO6 |
Molecular Weight |
174.39 g/mol |
IUPAC Name |
magnesium;2-hydroxyacetate |
InChI |
InChI=1S/2C2H4O3.Mg/c2*3-1-2(4)5;/h2*3H,1H2,(H,4,5);/q;;+2/p-2 |
InChI Key |
LZFFTXYPIUCBCO-UHFFFAOYSA-L |
Canonical SMILES |
C(C(=O)[O-])O.C(C(=O)[O-])O.[Mg+2] |
Origin of Product |
United States |
Structural Elucidation and Advanced Spectroscopic Characterization of Magnesium Glycolate
Crystallographic Analysis of Magnesium Glycolate (B3277807) Structures
Determination of Crystal System, Space Group, and Unit Cell Parameters
Magnesium glycolate dihydrate, with the chemical formula Mg(C₂H₃O₃)₂·2H₂O, crystallizes in the monoclinic system. arizona.edugeoscienceworld.org Its structure is defined by the space group P2₁/c. arizona.edugeoscienceworld.org The unit cell parameters, which describe the dimensions and shape of the fundamental repeating unit of the crystal, have been precisely measured.
A study on a naturally occurring form of this compound dihydrate, the mineral stanevansite, reported the following unit-cell parameters:
a = 11.4927(2) Å
b = 5.85470(10) Å
c = 12.4711(2) Å
β = 91.1610(10)°
V = 838.96(2) ų
Z = 4 arizona.edu
These parameters indicate a unit cell with three unequal axes, two of which are perpendicular, and one that is inclined. Another investigation into a synthetic magnesium di-glycolate also identified an orthorhombic crystal system with a P2₁2₁2₁ space group and different unit cell dimensions. iaea.org
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.4927(2) |
| b (Å) | 5.85470(10) |
| c (Å) | 12.4711(2) |
| β (°) | 91.1610(10) |
| Volume (ų) | 838.96(2) |
| Z | 4 |
Elucidation of Magnesium Ion Coordination Environment and Geometry
In the crystal structure of this compound dihydrate, the magnesium ion (Mg²⁺) is at the center of a mononuclear complex. arizona.edugeoscienceworld.org The magnesium ion exhibits a preference for a six-coordinate, octahedral geometry. arizona.edugeoscienceworld.orgmdpi.com This coordination sphere is composed of atoms from both the glycolate ligands and water molecules. arizona.edugeoscienceworld.org
Specifically, the Mg²⁺ ion is coordinated by two chelating glycolate ligands and two water molecules. arizona.edugeoscienceworld.org This arrangement results in a distorted octahedral environment around the central magnesium atom. researchgate.net In some more complex aryloxy-glycolate magnesium structures, a pentacoordinated magnesium center has been observed. rsc.org
Analysis of Glycolate Ligand Conformation and Bonding Modes
The glycolate ligand (C₂H₃O₃⁻) in this compound dihydrate acts as a chelating agent. arizona.edugeoscienceworld.org This means that each glycolate ligand binds to the magnesium ion through two of its atoms, forming a ring structure. This bidentate chelation involves the oxygen atoms of the carboxylate group and the hydroxyl group of the glycolate. arizona.edugeoscienceworld.orgmdpi.com
In more complex structures, such as aryloxy-glycolate magnesium complexes, the glycolate fragment can adopt a semi-bridging coordination mode, where the oxygen atom of the hydroxy group is bound to two magnesium atoms, while the carboxyl group's oxygen atom coordinates to only one. rsc.org
Characterization of Supramolecular Architecture and Intermolecular Interactions (e.g., Hydrogen Bonding)
The individual mononuclear complexes of [Mg(C₂H₃O₃)₂(H₂O)₂] are not isolated within the crystal. arizona.edugeoscienceworld.org They are interconnected through a network of hydrogen bonds, which are crucial in forming a stable, three-dimensional supramolecular architecture. arizona.edugeoscienceworld.org These hydrogen bonds link the complexes to one another, creating a robust crystalline framework. arizona.edugeoscienceworld.org
Advanced Spectroscopic Investigations of this compound
Spectroscopic techniques provide further insight into the bonding and vibrational characteristics of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Structural Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of compounds in both solution and solid states. For this compound, ¹H and ¹³C NMR are used to probe the local chemical environments of the hydrogen and carbon atoms, respectively.
In solution, the chemical shifts of glycolate are influenced by the presence of magnesium ions. nih.govacs.org The ¹H NMR spectrum of glycolate shows a characteristic signal for its methylene (B1212753) (CH₂) protons. The binding of Mg²⁺ to the glycolate ligand causes shifts in the resonance positions of these protons, providing information about the complexation in solution. nih.govacs.org Similarly, ¹³C NMR can be employed to study the coordination of the carboxylate group to the magnesium ion. An upfield shift in the carboxylate carbon signal upon increasing magnesium ion concentration can indicate that the carboxylate ion is acting as a bidentate ligand, forming a chelate ring structure. researchgate.net
Solid-state NMR (ssNMR) provides information about the structure and dynamics of this compound in its solid form. Techniques like ¹³C Cross-Polarization/Magic Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples. nih.govnih.govjimdoweb.com While specific data for this compound is not abundant, analysis of related compounds like sodium starch glycolate and magnesium stearate (B1226849) demonstrates the utility of ssNMR in characterizing pharmaceutical materials. nih.govnih.govjimdoweb.compharmaexcipients.com Furthermore, ²⁵Mg ssNMR can directly probe the local environment of the magnesium nucleus, offering insights into coordination number and symmetry, although its low natural abundance and quadrupolar nature present challenges. rsc.orgpascal-man.com
Table 1: Representative NMR Data Concepts for this compound Analysis
| Nucleus | Technique | Parameter | Significance |
| ¹H | Solution NMR | Chemical Shift (δ) | Reveals the electronic environment of protons; changes upon Mg²⁺ binding indicate complex formation. nih.govacs.org |
| ¹³C | Solution NMR | Chemical Shift (δ) | Elucidates the carbon skeleton; shifts in the carboxylate signal suggest coordination mode. researchgate.net |
| ¹³C | Solid-State NMR (CP/MAS) | Chemical Shift (δ) | Provides structural information on the solid-state conformation and packing. nih.govnih.gov |
| ²⁵Mg | Solid-State NMR | Chemical Shift (δ), Quadrupolar Coupling Constant | Directly probes the Mg²⁺ local environment, including coordination and symmetry. rsc.orgpascal-man.com |
X-ray Photoelectron Spectroscopy (XPS) for Elemental Speciation and Surface Composition Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS analysis would involve irradiating the sample with X-rays and measuring the kinetic energy of the emitted photoelectrons.
The core level spectra of Magnesium (Mg), Oxygen (O), and Carbon (C) provide detailed chemical state information.
Mg 1s and Mg 2p: The binding energies of the Mg 1s and Mg 2p peaks are indicative of the oxidation state of magnesium. In this compound, Mg is expected to be in the +2 oxidation state. arxiv.orgmdpi.com The binding energy for Mg in compounds like MgB₂ has been observed with a major peak at 51.3 eV for Mg 2p, which is lower than that for a purely ionic Mg²⁺ state, suggesting some covalent character. arxiv.org In magnesium-containing oxides and carbonates, these values will differ, allowing for the identification of surface impurities like magnesium oxide or carbonate. arxiv.orgthermofisher.com
O 1s: The O 1s spectrum can distinguish between oxygen atoms in different chemical environments, such as the carboxylate group (C=O and C-O) of the glycolate and any surface-adsorbed water or magnesium oxide.
C 1s: The C 1s spectrum helps to identify the carbon atoms in the glycolate backbone and can differentiate between the carboxylate carbon (O-C=O) and the methylene carbon (C-H).
It is important to note that when using an Al Kα X-ray source on a magnesium-rich sample, Mg Kα X-rays can be generated, which may produce "ghost" peaks in the spectrum at apparent higher binding energies. xpsfitting.com
Table 2: Expected XPS Binding Energy Regions for this compound
| Element | Core Level | Expected Binding Energy (eV) Range | Information Provided |
| Magnesium (Mg) | Mg 1s | ~1303 - 1305 | Oxidation state and chemical environment of magnesium. thermofisher.com |
| Mg 2p | ~50 - 52 | Oxidation state, can indicate covalent character. arxiv.org | |
| Oxygen (O) | O 1s | ~531 - 533 | Distinguishes between carboxylate oxygen and other oxygen species (e.g., MgO, H₂O). |
| Carbon (C) | C 1s | ~284 - 289 | Differentiates between hydrocarbon and carboxylate carbons. |
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight and Fragmentation Studies
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing thermally labile and large molecules, making it suitable for studying coordination complexes like this compound. libretexts.orghbni.ac.in In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released into the gas phase and directed into the mass analyzer.
For this compound, ESI-MS analysis can be performed in both positive and negative ion modes.
Positive Ion Mode: In this mode, one would expect to observe ions corresponding to the magnesium cation complexed with one or more glycolate ligands, as well as potential adducts with solvent molecules or other ions present in the solution. usc.edu For instance, studies on magnesium gluconate, a related compound, show ions corresponding to [M + H]⁺ and adducts with methanol. usc.edu Tandem MS (MS/MS) experiments can be performed on these parent ions to induce fragmentation. The fragmentation patterns typically involve the loss of small neutral molecules like water or parts of the organic ligand, providing structural confirmation. usc.eduresearchgate.net
Negative Ion Mode: Analysis in negative ion mode would likely detect the deprotonated glycolate anion [glycolate - H]⁻. Studies on magnesium gluconate have shown a strong signal for the gluconate ion [M - H]⁻ in negative mode. usc.edu
The resulting mass spectrum displays peaks based on the mass-to-charge ratio (m/z), allowing for the determination of the molecular weight of the species present and elucidation of their structure through fragmentation analysis. libretexts.orgnih.gov
Table 3: Potential Ions in ESI-MS Analysis of this compound
| Ion Mode | Potential Ion Species | Expected m/z (approx.) | Significance |
| Positive | [Mg(C₂H₃O₃)]⁺ | 99 | Magnesium complexed with one deprotonated glycolate ligand. |
| [Mg₂(C₂H₃O₃)₃]⁺ | 273 | Dimeric magnesium species with three glycolate ligands. | |
| [Mg(C₂H₄O₃) + H]⁺ | 101 | Protonated this compound molecule. | |
| Negative | [C₂H₃O₃]⁻ | 75 | Deprotonated glycolate anion. |
Microscopic and Morphological Characterization
Microscopy techniques are essential for visualizing the physical form, size, and surface features of materials. For this compound, electron microscopy provides high-resolution images that reveal its morphology from the micro to the nanoscale.
Field-Emission Scanning Electron Microscopy (FE-SEM) for Surface Morphology and Particle Dimensions
Field-Emission Scanning Electron Microscopy (FE-SEM) is used to obtain high-resolution images of the surface topography of a sample. This technique is crucial for understanding the particle size, shape, and surface texture of this compound powders or materials derived from it. iapchem.orgportal.gov.bd
While direct SEM images of this compound are not widely published, studies on its use as a precursor for magnesium oxide (MgO) provide significant insight. For example, this compound precursors have been used to synthesize hierarchical, flower-like MgO hollow microspheres. rsc.org The morphology of the final MgO product is often a direct reflection of the precursor's structure. qianggroup.com SEM analysis of these precursor-derived materials reveals complex architectures, such as spheres composed of nanosheets or rod-like structures, with particle dimensions ranging from the nanoscale to several micrometers. rsc.org Analysis of related compounds like magnesium stearate shows morphologies consisting of irregular flakes or angular, needle-like (acicular) particles. neu.edu.tr This suggests that the synthesis conditions of this compound would heavily influence its particle shape, size, and degree of agglomeration. researchgate.net
Transmission Electron Microscopy (TEM) for Nanoscale Structural and Morphological Analysis
Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, allowing for the visualization of the internal structure and nanoscale features of a material. mdpi.com With TEM, it is possible to observe the size and dispersion of primary nanoparticles, crystal lattice fringes, and the internal porosity of larger structures.
Similar to SEM, much of the available TEM data relates to materials synthesized using this compound as a precursor. TEM images of MgO derived from this compound precursors confirm the hollow, flower-like morphologies observed with SEM and show that these larger structures are assembled from smaller nanoscale sheets or particles. rsc.org The formation of flowing, spherical morphologies in catalysts has been attributed to the formation and subsequent evaporation of this compound during synthesis. acs.org In studies of gold nanoparticles supported on magnesium-containing materials, TEM is used to determine the size, shape, and dispersion of the metallic nanoparticles on the support surface. mdpi.com For this compound itself, TEM would be invaluable for characterizing its primary particle size, crystallinity, and any inherent nanostructure.
Energy Dispersive X-ray Analysis (EDX) for Elemental Composition Mapping
Energy Dispersive X-ray (EDX) analysis is a powerful technique for determining the elemental composition of a material. When a sample is bombarded with a high-energy electron beam, atoms within the sample are excited, causing them to emit X-rays with characteristic energies for each element present. By detecting and analyzing these X-rays, EDX provides qualitative and quantitative information about the elemental makeup of the sample and can be used to create elemental maps showing the spatial distribution of these elements.
For context, in a hypothetical EDX analysis of a pure this compound sample, the expected elemental peaks would correspond to Magnesium (Mg), Oxygen (O), and Carbon (C). The theoretical elemental composition of anhydrous this compound (C₄H₆MgO₆) provides a baseline for what would be expected in an experimental analysis.
Table 1: Theoretical Elemental Composition of Anhydrous this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Formula | Total Weight ( g/mol ) | Weight % |
| Carbon | C | 12.01 | 4 | 48.04 | 27.23% |
| Hydrogen | H | 1.01 | 6 | 6.06 | 3.44% |
| Magnesium | Mg | 24.31 | 1 | 24.31 | 13.78% |
| Oxygen | O | 16.00 | 6 | 96.00 | 54.41% |
| Total | 176.41 | 100.00% |
Note: EDX analysis does not detect Hydrogen.
An EDX elemental map would visually represent the distribution of Mg, C, and O across the analyzed area of the sample. In a homogenous sample of this compound, these maps would be expected to show a uniform and co-localized distribution of these elements, confirming the compound's purity and consistent composition. However, without experimental data from peer-reviewed literature, a specific data table and detailed discussion of research findings for this compound cannot be provided at this time.
Coordination Chemistry Principles in Magnesium Glycolate Systems
Chelation Behavior of the Glycolate (B3277807) Ligand with Magnesium(II)
The glycolate ligand, possessing both a carboxylate and an α-hydroxyl group, is capable of acting as a bidentate chelating agent, forming a stable five-membered ring with the magnesium(II) ion. This chelation is a key feature of its coordination behavior.
A prominent example is found in the mineral stanevansite, [Mg(C₂H₃O₃)₂(H₂O)₂], where the magnesium ion is octahedrally coordinated by two chelating glycolate ligands and two water molecules. researchgate.netarizona.edugeoscienceworld.org In this mononuclear complex, each glycolate ligand binds to the magnesium center through one oxygen from the carboxylate group and the oxygen from the hydroxyl group, demonstrating a classic bidentate chelation mode. arizona.edugeoscienceworld.org
The coordination of glycolate can also be more complex, adapting to the steric and electronic environment. In heteroleptic systems, such as the dimeric aryloxy-glycolate complex [(BHT)Mg(μ-OCH₂COOEt)(THF)]₂, the glycolate fragment adopts a μ–κ¹O:κ²O,O′-semi-bridging coordination mode. rsc.org Here, the hydroxyl oxygen atom bridges two magnesium centers, while the carbonyl oxygen of the ester group coordinates to only one of the magnesium atoms. rsc.org This interaction still results in the formation of a five-membered chelate ring, which is considered entropically favorable and contributes to the stability of the complex. rsc.orgmdpi.com The ability of the glycolate ligand to engage in various coordination modes, including chelating, bridging, and terminal, allows for the formation of metal-glycolate compounds with diverse lattice dimensionalities. geoscienceworld.org
Influence of Ligand Environment on Magnesium Coordination Sphere and Complex Stability
The structure and stability of magnesium glycolate complexes are profoundly influenced by the complete ligand environment surrounding the central Mg(II) ion. This includes the glycolate ligands themselves, as well as any co-ligands or solvent molecules present in the coordination sphere.
In more complex systems, the nature of other ligands can dictate the coordination number and nuclearity of the complex. For instance, in studies of heteroleptic magnesium complexes, the coordination of a glycolate ester ligand increases the magnesium coordination number to five, whereas analogous complexes with "normal" alcoholates (lacking the chelating carbonyl group) exhibit a coordination number of four. rsc.org The presence of bulky ancillary ligands, such as 2,6-di-tert-butyl-4-methylphenolate (BHT), can also influence the stability of dimeric structures. rsc.org The interplay between the glycolate ligand and other ligands like tetrahydrofuran (B95107) (THF) determines the final geometry and stability of the magnesium coordination sphere. rsc.org Ultimately, the stability of these complexes depends on the steric and electronic properties of all ligands involved. rsc.org
Solvation Effects on this compound Complex Formation and Structural Dynamics
Solvation plays a critical role in the coordination chemistry of this compound, primarily due to the strong hydration of the Mg(II) ion. As a small cation with a high charge density, Mg(II) is strongly solvated in aqueous solutions, typically forming the hexahydrated ion, [Mg(H₂O)₆]²⁺. mdpi.comresearchgate.net This stable hydration shell creates significant competition between water molecules and potential ligands, like glycolate, for sites in the inner coordination sphere. acs.org
The tendency for magnesium to remain surrounded by water molecules rather than carboxylate anions is a defining characteristic of its aqueous chemistry. mdpi.com This strong hydration can influence whether chelation occurs. For some larger hydroxycarboxylic acid ligands like gluconate, the strong hydration of Mg²⁺ favors monodentate coordination through the carboxylate group, as the formation of a chelate ring is not sufficient to overcome the energy penalty of displacing multiple water molecules. nih.govacs.org While chelation can enhance the solubility and bioavailability of magnesium complexes, the energetic cost of desolvating the Mg²⁺ ion is a major determining factor in complex formation. acs.orgmdpi.com
The interaction between the solvated magnesium ion and the glycolate ligand can result in different types of complexes in solution. These include inner-sphere complexes, where the ligand directly binds to the magnesium, and outer-sphere complexes, where a layer of water molecules separates the ion and ligand. mdpi.com In concentrated solutions, the structural dynamics can also involve the formation of solvent-shared ion pairs, where the magnesium and ligand are separated by one or more shared water molecules. osu.edu In non-aqueous or mixed-solvent systems, or at high concentrations of other anions like chloride, solvent molecules or other anions can displace water from the primary solvation shell, further altering the complex's structure and reactivity. researchgate.netnih.gov
Speciation Studies of Magnesium-Glycolate Equilibria in Solution
In aqueous solution, the formation of this compound is an equilibrium process that results in the speciation of magnesium into various forms, including the free hydrated ion and one or more complexed species. Speciation studies, which often employ techniques like potentiometric titrations, are essential for quantifying the distribution of these species under different conditions, particularly as a function of pH. nih.govacs.org
The primary equilibrium is the formation of a 1:1 complex between magnesium and the glycolate anion:
Mg²⁺ + C₂H₃O₃⁻ ⇌ [Mg(C₂H₃O₃)]⁺
The stability of this complex is modest, with a reported logarithm of the formation constant (log K₁) of 0.92. core.ac.uk This indicates that glycolate is a relatively weak complexing agent for magnesium in aqueous solution. core.ac.uk
Comparative Analysis of this compound Coordination with Other Hydroxycarboxylic Acid and Carboxylate Ligands
The coordination behavior of magnesium with glycolate can be better understood by comparing it to its interactions with other related ligands, such as other hydroxycarboxylic acids and simple carboxylates. These comparisons highlight the roles of the hydroxyl group, chelate ring size, and the properties of the metal ion.
Compared to other alkaline earth metals, magnesium forms relatively weak complexes with hydroxycarboxylate ligands. The general stability order for 1:1 complexes with ligands like glycolate, lactate (B86563), and glycerate is: Mg²⁺ < Ca²⁺ > Sr²⁺ > Ba²⁺. nih.govacs.org The unusually low stability of the magnesium complexes in this series is attributed to thermodynamic factors, including the particularly strong hydration energy of the small Mg²⁺ ion, which makes ligand substitution an energetically less favorable process. nih.gov
The presence of the α-hydroxyl group in glycolate is crucial for its ability to form a five-membered chelate ring, which enhances stability compared to simple carboxylates like acetate (B1210297) that lack this chelating capability and bind as monodentate ligands. researchgate.net However, even among hydroxycarboxylates, the coordination mode can vary. For instance, while glycolate readily chelates Mg(II), the larger gluconate ligand binds to Mg(II) in a monodentate fashion, a difference ascribed to the strong hydration of Mg²⁺ that disfavors the conformational changes required for chelation by the larger ligand. nih.govacs.org In contrast, amino acids like glycine (B1666218), which also form a five-membered chelate ring, tend to form highly stable complexes with magnesium. mdpi.com
The following table summarizes the stability constants for magnesium with glycolate and other relevant ligands.
| Ligand | Complex | Log K₁ | Reference |
|---|---|---|---|
| Glycolate | [Mg(glycolate)]⁺ | 0.92 | core.ac.uk |
| Gluconate | [Mg(gluconate)]⁺ | 0.70 | acs.org |
| Lactate | [Mg(lactate)]⁺ | ~0.8 - 1.08 | nih.gov |
| Acetate | [Mg(acetate)]⁺ | ~0.5 - 0.8 | researchgate.net |
| EDTA | [Mg(EDTA)]²⁻ | 8.64 | core.ac.uk |
Note: Stability constants can vary with experimental conditions such as temperature and ionic strength. The values presented are for comparative purposes.
This comparative analysis demonstrates that the coordination chemistry of this compound is a nuanced interplay of chelation, solvation, and the intrinsic properties of both the metal ion and the ligand.
Theoretical and Computational Investigations of Magnesium Glycolate
Density Functional Theory (DFT) Calculations for Electronic Structure, Geometries, and Bonding Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, used to investigate the electronic structure and geometry of molecules. DFT calculations have been employed to understand the intricate bonding and structural characteristics of magnesium complexes, including those with glycolate (B3277807) ligands.
Research on related magnesium complexes provides a framework for understanding magnesium glycolate. For instance, DFT studies on a dimeric aryloxy-glycolate magnesium complex, [(BHT)Mg(μ-OCH2COOEt)(THF)]2, revealed detailed geometric and bonding information. rsc.org In this complex, the ethyl glycolate fragment coordinates in a specific μ–κ¹O:κ²O,O′-semi-bridging mode. rsc.org This means the oxygen atom of the hydroxy group binds to both magnesium atoms, while the carboxyl group's oxygen atom coordinates to only one, resulting in a pentacoordinated magnesium center. rsc.org X-ray diffraction analysis, complemented by DFT calculations, has confirmed that such dimeric structures are generally more favorable both in the solid state and in solution for heteroleptic BHT-alkoxy magnesium complexes. rsc.org
DFT calculations are also crucial for analyzing the thermodynamics of ligand exchange and dissociation processes. rsc.org These theoretical investigations can determine the energetic favorability of different structural arrangements, such as the preference for dimeric over monomeric forms. rsc.org Furthermore, DFT enables detailed bonding analysis through methods like Natural Population Analysis (NPA), which clarifies electron transfer between atoms, and the Atoms-in-Molecules (AIM) theory, which characterizes the nature of interatomic bonds. nih.gov The combination of DFT with experimental methods like NMR spectroscopy has been successfully used to gain a detailed understanding of the complexation equilibria between magnesium(II) and similar ligands like D-gluconate. acs.org
| Computational Method | Finding | Implication for this compound | Reference |
|---|---|---|---|
| DFT Geometry Optimization | Determination of a μ–κ¹O:κ²O,O′-semi-bridging coordination mode in a related Mg-glycolate ester complex. | Provides a likely model for the coordination geometry and bonding of the glycolate ligand to magnesium centers. | rsc.org |
| DFT Energy Calculations | Dimeric structures are energetically more favorable than monomeric ones for related complexes. | Suggests that this compound may preferentially exist as a dimer in certain conditions. | rsc.org |
| DFT with Solvation Models (e.g., C-PCM) | Used to study energies, structures, and electronic properties of molecules in solution. | Allows for the prediction of the structure and stability of this compound in aqueous environments. | acs.org |
| Natural Population Analysis (NPA) | Demonstrates electron transfer from Mg to ligand atoms in various magnesium clusters. | Can quantify the charge distribution and covalent character of the Mg-O bonds in this compound. | nih.gov |
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a virtual window into the dynamic behavior of chemical systems. These simulations are invaluable for studying intermolecular interactions, conformational changes, and the behavior of molecules in solution.
For magnesium-containing systems, MD simulations have been effectively combined with other techniques to elucidate their properties. For example, Car-Parrinello molecular dynamics (CPMD) has been used to generate spectra from the dynamic trajectories of hydrated magnesium ions. researchgate.net This approach provides insight into the strong affinity of the Mg²⁺ cation for water and the structure of its hydration shell, which is crucial for understanding the behavior of magnesium salts in aqueous solution. researchgate.net
MD simulations can also clarify the nature of intermolecular interactions that govern ligand binding. nih.gov Advanced techniques like the decomposition of binding free energy on a per-residue basis (using methods such as MM/PBSA) and the estimation of configurational entropy can differentiate the binding mechanisms of various ligands. nih.gov While classical MD relies on pre-defined force fields, direct molecular orbital-molecular dynamics (MO-MD) calculations offer a higher level of theory. Such simulations have been used to study the dynamics of a single magnesium atom on a graphene surface, revealing that the atom vibrates within its binding site but does not diffuse, even at temperatures as high as 1000 K. researchgate.net This demonstrates the power of MD to probe the fundamental dynamic behaviors that are key to a compound's stability and reactivity. researchgate.net
| Simulation Technique | Information Gained | Relevance to this compound | Reference |
|---|---|---|---|
| Car-Parrinello Molecular Dynamics (CPMD) | Provides spectra from dynamical trajectories; analyzes hydration shell structure. | Can model the dynamic interactions between this compound and water molecules, revealing its solution-state behavior. | researchgate.net |
| Classical Molecular Dynamics | Elucidates intermolecular interactions and dynamic behavior of ligand binding. | Can be used to study how this compound interacts with biological macromolecules or other molecules in its environment. | nih.govfrontiersin.org |
| Direct Molecular Orbital-Molecular Dynamics (MO-MD) | Investigates the dynamics and potential diffusion of atoms on surfaces with quantum mechanical accuracy. | Could be applied to study the interaction and potential surface reactivity of this compound on various substrates. | researchgate.net |
| Binding Free Energy Decomposition (MM/PBSA) | Calculates the contribution of specific residues or fragments to the overall binding energy. | Can quantify the key interactions responsible for the stability of the magnesium-glycolate complex. | nih.gov |
Theoretical Modeling of Spectroscopic Properties and Vibrational Band Assignments
Theoretical modeling is an indispensable tool for interpreting experimental spectra, such as those from infrared (IR) and Raman spectroscopy. By calculating theoretical vibrational frequencies, researchers can assign specific spectral bands to the corresponding molecular motions.
The combination of spectroscopy and computational modeling has been particularly fruitful for studying magnesium complexes. In the case of hydrated Mg²⁺ ions, quantum chemical computations on metal-water clusters and MD simulations were used to model the Raman spectrum. researchgate.net These calculations definitively assigned a distinct peak at approximately 355 cm⁻¹ to the Mg-O stretching motion, confirming the partially covalent character of the Mg-O bond. researchgate.net
Similarly, DFT calculations have been used to aid the structural assignment of IR photodissociation spectra for microhydrated magnesium nitrate (B79036) ions. nih.gov By computing harmonic and anharmonic vibrational frequencies for energetically low-lying isomers, researchers could confidently assign the observed bands in the O-H stretching region to specific vibrational modes of the water molecules coordinated to the magnesium cation. nih.gov This integrated approach, where DFT calculations support the analysis of Raman and NMR spectra, is a powerful method for identifying the specific equilibrium species present in complex solutions. nih.gov
| System Studied | Spectroscopic Technique | Computational Method | Key Finding/Assignment | Reference |
|---|---|---|---|---|
| Hydrated Mg²⁺ ion | Raman Spectroscopy | Quantum chemical computations / CPMD | Assigned a peak at ~355 cm⁻¹ to the Mg-O stretching vibration. | researchgate.net |
| Microhydrated Magnesium Nitrate | Infrared Photodissociation Spectroscopy | DFT (B3LYP/6-311+G(d,p)) | Calculated harmonic and anharmonic frequencies to assign O-H stretching modes. | nih.gov |
| Magnesium Monochalcogenide Nanoparticles | (Theoretical) | Density Functional Theory | Calculated vibrational spectra to identify characteristic resonance modes. | mdpi.com |
| Hydromagnesite Mineral | Raman & Infrared Spectroscopy | (Experimental assignment) | Assigned intense band at 1121 cm⁻¹ to CO₃²⁻ symmetric stretching. | qut.edu.au |
Computational Prediction of Reactivity and Stability Pathways
Beyond static properties, computational chemistry can predict the reactivity of molecules and map out potential reaction pathways. This is critical for understanding catalytic mechanisms and thermodynamic stability.
A significant application of this approach is the DFT modeling of the ring-opening polymerization (ROP) of cyclic esters, where a this compound complex acts as a catalyst. rsc.org Theoretical modeling of this process showed that a cooperative effect between two magnesium atoms occurs when a binuclear catalytic species is involved. rsc.org By comparing the reaction profiles for ROP catalyzed by binuclear versus mononuclear species, computations allowed researchers to conclude that the binuclear mechanism is more favorable in the initial stages of the polymerization. rsc.org
Computational methods are also used to predict thermodynamic stability. For 1:1 complexes of alkaline-earth metals with glycolate, the observed stability order is Mg²⁺ < Ca²⁺ > Sr²⁺ > Ba²⁺. acs.orgnih.gov DFT calculations, combined with experimental data from potentiometry and NMR, help elucidate the complexation equilibria and thermodynamic factors that govern this trend. acs.org Looking forward, modern computational strategies are increasingly using machine learning and high-throughput screening, often powered by DFT data, to rapidly predict the thermodynamic stability of new materials, a technique applicable to designing novel and stable magnesium complexes. researchgate.netarxiv.org
| Area of Investigation | Computational Approach | Key Prediction or Insight | Reference |
|---|---|---|---|
| Catalytic Reactivity (ROP) | DFT Modeling | A binuclear mechanism involving two Mg atoms is favorable for catalysis by a related Mg-glycolate complex. | rsc.org |
| Thermodynamic Stability | DFT Calculations & Experimental Data | Helps explain the observed stability order of metal-glycolate complexes (Mg²⁺ < Ca²⁺). | acs.orgnih.gov |
| Precipitation Kinetics | Population Balance Equation Modeling | Models can be developed to account for nucleation, growth, and aggregation during precipitation of Mg compounds. | nih.gov |
| Alloy/Phase Stability | Machine Learning / High-Throughput Screening | Accurately predicts stable phases and formation energies in complex Mg-based systems. | researchgate.netarxiv.org |
Mechanistic Studies of Magnesium Glycolate Formation and Interaction Pathways
Elucidation of Reaction Mechanisms during Magnesium Glycolate (B3277807) Synthesis
The synthesis of magnesium glycolate and its derivatives can proceed through several distinct mechanistic pathways, depending on the precursors and reaction conditions. Research into related magnesium alkoxide and carboxylate systems provides insight into these formation mechanisms.
One primary mechanism involves the reaction of a magnesium-alkyl complex with an alcohol, such as an ester of glycolic acid. For instance, the heteroleptic aryloxy–alkyl complex (BHT)Mg(n-Bu)(THF)₂ reacts with ethyl glycolate (HO-CH₂COOEt) to yield a dimeric complex, [(BHT)Mg(μ-OCH₂COOEt)(THF)]₂. rsc.org In this process, the alkyl group (n-butyl) is displaced by the glycolate, which then acts as a bridging ligand between two magnesium centers. X-ray diffraction studies of this product reveal that the oxygen atom from the hydroxyl group of the glycolate binds to both magnesium atoms, while the carbonyl oxygen of the ester group coordinates to only one, resulting in a pentacoordinated magnesium center. rsc.org This chelation and bridging demonstrates a coordination-insertion type mechanism.
A different mechanistic approach involves a symbiotic redox reaction that generates a this compound enolate in situ. nih.gov This process begins with the deprotonation of an alcohol using a Grignard reagent like ethylmagnesium bromide (EtMgBr) to form a magnesium alkoxide. This alkoxide then engages in an Oppenauer-type oxidation with a silylglyoxylate. nih.gov The magnesium alkoxide transfers a hydride to the silylglyoxylate, which, under specific conditions, triggers a C → O silyl (B83357) migration (a Brook rearrangement). nih.gov This sequence simultaneously generates a ketone or aldehyde (from the initial alcohol) and a this compound enolate, which are then poised to react in a subsequent aldolization step. nih.gov The identity of the metal cation is crucial, with magnesium being identified as optimal for facilitating this symbiotic activation process. nih.gov
| Reaction Type | Precursors | Key Mechanistic Steps | Product Type | Reference |
| Coordination-Insertion | (BHT)Mg(n-Bu)(THF)₂ + Ethyl glycolate | 1. Reaction of Mg-alkyl with alcohol.2. Displacement of alkyl group.3. Formation of a dimeric complex with bridging glycolate ligands. | Dimeric aryloxy-glycolate magnesium complex | rsc.org |
| Symbiotic Redox/Aldol | Alcohol + EtMgBr + Silylglyoxylate | 1. Formation of Mg alkoxide.2. Oppenauer oxidation of alkoxide by silylglyoxylate.3. C→O silyl migration (Brook rearrangement).4. In situ generation of Mg glycolate enolate and an aldehyde/ketone. | Aldol adduct | nih.gov |
Mechanisms of this compound Incorporation into Material Matrices and Interfaces
While specific studies on the incorporation of pre-formed this compound into material matrices are limited, the mechanisms can be inferred from studies involving other magnesium compounds in various materials. These mechanisms depend on the nature of the matrix and the intended application.
Dispersion in Polymer Scaffolds: In tissue engineering, magnesium-containing compounds can be incorporated into polymer matrices like polycaprolactone (B3415563) (PCL). One method involves the dispersion of magnesium-enriched bioactive glass powders into a PCL solution, which is then processed via electrospinning to form fibrous scaffolds. mdpi.com A thorough grinding process is crucial for achieving effective dispersion and creating composite fibers. mdpi.com This physical dispersion mechanism allows for the entrapment of the magnesium compound within the polymer fibers as they solidify during the electrospinning process. mdpi.com
Mechanochemical Incorporation: High-energy mechanochemical ball milling represents another pathway for incorporating magnesium into a material's surface or matrix. This technique has been used to incorporate magnesium into iron-based composites, forming an "O-Fe/Mg-O" structure on the surface of Fe₃O₄. researchgate.net The intense mechanical energy facilitates a solid-state reaction at the interface, creating a new, stable chemical structure rather than a simple physical mixture. This method could theoretically be applied to incorporate this compound, creating a chemically bonded interface with a substrate material. researchgate.net
Composite Formation in Dispersions: In pharmaceutical technology, composites of alginate and magnesium aluminum silicate (B1173343) are formed from aqueous dispersions. The interaction between the negatively charged alginate and the silicate material leads to the formation of a microcomposite structure with altered rheological properties. tci-thaijo.org A similar mechanism could be envisioned for this compound, where its interaction with a polymer or other material in a liquid phase leads to the formation of a composite matrix upon drying or crosslinking.
Diffusion into Melts: In high-temperature synthesis, such as the production of Portland cement clinker, magnesium can be incorporated via diffusion. Studies have modeled the mechanisms by which MgO from raw materials diffuses into the developing clinker melt during heating. diva-portal.org This process relies on the solubility of the magnesium compound in the molten phase and subsequent integration into the solidifying crystalline phases upon cooling. diva-portal.org
Mechanistic Aspects of Surface Adhesion Modulation by this compound Formations
Formations of this compound on a surface, or the release of its constituent ions, can modulate adhesion, particularly in biological contexts. The primary mechanisms involve the interaction of magnesium ions with cell surface components and the chemical modification of the underlying substrate.
In biological systems, magnesium ions (Mg²⁺) are known to modulate cell adhesion. For example, pharmacological concentrations of Mg²⁺ can inhibit platelet function by reducing the adhesion of platelets to fibrinogen. nih.gov This effect is achieved by modulating the surface expression of glycoproteins, such as GMP-140, on the platelets. nih.gov Therefore, a surface that leaches magnesium ions from a this compound layer could mechanistically alter the adhesive properties of nearby cells by interfering with the function of cell-surface adhesion molecules.
In the context of biomaterials, the surface of magnesium-based implants plays a critical role in cellular adhesion and biocompatibility. The high corrosion rate of pure magnesium in physiological environments can lead to strong hydrogen evolution and local alkalization, which can impair initial cell adhesion and spreading. researchgate.net Organic coatings can be applied to magnesium surfaces to mitigate these effects and enhance protein adsorption, which in turn promotes better cell adhesion. researchgate.net A stable, uniform layer of this compound could act as such a surface modification, altering the surface chemistry to be more favorable for the adsorption of proteins that mediate cell attachment. The presence of a confluent cell layer on coated magnesium has been shown to increase the corrosion resistance of the underlying material, indicating a reciprocal relationship between the surface and the adhered cells. researchgate.net
Ligand-Promoted Metal-Ion Hydrolysis and Deprotonation Mechanisms in Magnesium-Glycolate Analogous Systems
The interaction between magnesium ions and glycolate ligands in aqueous solution involves complex equilibria that can lead to either ligand deprotonation or ligand-promoted hydrolysis of coordinated water molecules. Studies on analogous systems, such as magnesium gluconate, provide significant mechanistic insights directly applicable to this compound.
Research combining potentiometry, NMR spectroscopy, and density functional theory (DFT) on the Mg²⁺-gluconate system sought to distinguish between metal-ion-induced ligand deprotonation and ligand-promoted metal-ion hydrolysis. acs.orgnih.gov The findings indicate that for magnesium complexes, the deprotonation event occurs not on the ligand's hydroxyl groups, but on the water molecules coordinated to the Mg²⁺ ion. acs.orgnih.gov The acidity of these bound water molecules is significantly increased compared to the Mg(H₂O)₆²⁺ aqua ion. This phenomenon is termed ligand-promoted hydrolysis. acs.orgnih.gov
The mechanism for this enhanced acidity, according to DFT calculations, is the formation of strong hydrogen bonds between the carboxylate/hydroxyl groups of the ligand (e.g., gluconate) and the coordinated water molecules. acs.orgnih.gov These hydrogen bonds polarize the O-H bonds of the water, facilitating their deprotonation (hydrolysis). This mechanism is supported by observations in other systems, where metal ions like Mg²⁺ are involved in the deprotonation of nucleophilic water during enzymatic catalysis. elifesciences.org
Comparative studies show that the stability of 1:1 complexes between alkaline-earth metals and simple α-hydroxy carboxylates like glycolate and lactate (B86563) generally follows the order: Mg²⁺ < Ca²⁺ > Sr²⁺ > Ba²⁺. acs.org This indicates that while Mg²⁺ forms complexes with these ligands, they are typically less stable than their calcium counterparts. acs.org
| Species / System | Log β₁₁₀ (Stability Constant) | pKₐ (Acidity Constant) | Mechanistic Interpretation | Reference |
| MgGluc⁺ | ~0.4 (at I=4M NaCl) | pKₐ₁ (MgGluc⁺) = 10.97 | Ligand-promoted hydrolysis of coordinated water. | acs.org |
| Mg(H₂O)₆²⁺ | N/A | pKₐ = 11.4 | Acidity of the free magnesium aqua ion. | acs.org |
| CaGluc⁺ | 1.21 | N/A | Higher stability compared to MgGluc⁺. | acs.org |
| MgGlycolate⁺ | N/A | N/A | Stability is generally less than CaGlycolate⁺. | acs.org |
Degradation Pathways and Chemical Stability of Magnesium Glycolate Compounds
Thermal Decomposition Mechanisms and Identification of Degradation Products
The thermal decomposition of magnesium glycolate (B3277807) has been investigated using techniques such as thermogravimetry (TG) and differential thermal analysis (DTA). unesp.brresearchgate.net Studies on alkaline earth glycolates reveal a distinct decomposition pathway for the magnesium salt compared to its calcium, strontium, and barium counterparts.
When heated, magnesium glycolate with associated hydration water first undergoes dehydration. researchgate.net Following dehydration, the anhydrous compound decomposes directly to magnesium oxide (MgO) as the final solid residue. unesp.brresearchgate.net This is in contrast to other alkaline earth glycolates which typically form a carbonate intermediate before decomposing to the respective metal oxide. unesp.brresearchgate.net The absence of a magnesium carbonate intermediate is a key feature of the thermal degradation of this compound.
The process is endothermic and involves the release of gaseous products. Analysis using coupled techniques like TG-FTIR (Thermogravimetry-Fourier Transform Infrared Spectroscopy) allows for the identification of these evolved gases, providing insight into the fragmentation of the glycolate ligand during decomposition. unesp.br While specific gaseous products for this compound decomposition are not extensively detailed in the cited literature, the decomposition of metal carboxylates generally leads to the formation of carbon dioxide, carbon monoxide, and various organic fragments.
The thermal stability and decomposition temperatures of metal glycolates can be influenced by the nature of the metal cation. For instance, studies on bis-hydrazine metal glycolates show that these complexes generally decompose at temperatures ranging from 60-450°C.
Table 1: Thermal Decomposition Data for this compound
| Decomposition Step | Temperature Range | Products |
| Dehydration | Varies (dependent on hydration state) | Anhydrous this compound, Water |
| Decomposition | Not specified in sources | Magnesium Oxide (MgO), Gaseous Products |
Data synthesized from available research findings. Specific temperature ranges for the decomposition of anhydrous this compound are not detailed in the provided search results.
Hydrolytic Stability and Degradation Pathways under Controlled Chemical Environments
The hydrolytic stability of this compound in aqueous solutions is a crucial aspect of its chemistry, particularly for applications in aqueous environments. While specific studies on the hydrolysis of this compound are limited, the behavior can be inferred from the properties of the magnesium ion and the glycolate ligand in water.
Magnesium ions in an aqueous solution are known to undergo hydrolysis, particularly as the pH increases, to form species such as [Mg(OH)]+ and polynuclear hydroxido complexes like [Mg2(OH)2]2+ and [Mg3(OH)4]2+. rsc.org This inherent tendency of the magnesium aqua ion to hydrolyze will influence the stability of the this compound complex in solution.
The stability of 1:1 complexes between alkaline-earth metals and glycolate ions generally follows the order: Mg2+ < Ca2+ > Sr2+ > Ba2+. nih.gov This suggests that the this compound complex is less stable than the calcium glycolate complex. The lower stability may be attributed to thermodynamic factors related to the charge density and ionic radius of the magnesium cation. nih.gov
In a controlled chemical environment, the pH of the solution is a critical parameter. In acidic solutions, the glycolate ligand may be protonated, leading to dissociation of the complex. Conversely, in alkaline solutions, the hydrolysis of the magnesium ion and potential deprotonation of the glycolate's hydroxyl group can lead to the formation of different complex species or precipitation of magnesium hydroxide (B78521). The formation of a passivating layer of magnesium hydroxide (Mg(OH)2) is a known phenomenon that can limit the reaction of magnesium and its compounds in aqueous media.
The degradation pathway in a controlled environment would likely involve the dissociation of the complex into magnesium and glycolate ions, followed by the subsequent reactions of these individual species as dictated by the solution's pH and the presence of other chemical agents.
Photodegradation Characteristics and Pathways of Glycolate-Containing Metal Systems
Direct research on the photodegradation of this compound is not extensively available. However, insights can be drawn from studies on the photochemical behavior of other metal-carboxylate and metal-glycolate complexes.
The photochemical stability of a metal complex is often dependent on both the ligand and the metal center. In some systems, the glycolate ligand itself is relatively photochemically inert. For example, studies with europium(III) have shown that while it can photooxidize various organic ligands, glycolate displays little to no reactivity. mdpi.com This suggests that for photodegradation to occur, the metal center likely plays a crucial role.
In contrast, the photodegradation of organic ligands can be significantly enhanced by the presence of certain metal ions, such as Fe(III). researchgate.net The photodegradation of carboxylate ligands in Fe(III)-carboxylate complexes is often initiated by a ligand-to-metal charge transfer (LMCT) process upon absorption of UV radiation. This process generates a carboxylate radical and Fe(II), which can then participate in further degradation reactions, potentially involving reactive oxygen species (ROS) in the presence of oxygen. researchgate.net
It is plausible that a similar mechanism could be relevant for this compound if the complex absorbs in the UV region and if the magnesium ion can facilitate the formation of reactive species from the glycolate ligand. However, magnesium(II) is a redox-inactive metal ion, making a direct LMCT pathway as seen with Fe(III) less likely. Therefore, any photodegradation of this compound would likely proceed through different, and potentially less efficient, pathways. These could involve the photosensitization by other molecules present in the system or direct photolysis of the glycolate ligand if it absorbs UV radiation, although the latter is suggested to be inefficient. mdpi.com
The presence of other substances, such as excipients in a formulation, can also influence the photodegradation of a compound. For some active pharmaceutical ingredients, the presence of excipients has been shown to decrease the rate of degradation under UV exposure. scholasticahq.com
Development of Advanced Analytical Methodologies for Magnesium Glycolate Research
Chromatographic Methodologies for Separation and Quantification (e.g., LC-MS)
Chromatographic techniques are indispensable for the separation and quantification of magnesium glycolate (B3277807) from its precursors, potential impurities, or degradation products. High-Performance Liquid Chromatography (HPLC) is a cornerstone of this analytical approach, offering various separation modes to handle the ionic and polar nature of the compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a particularly powerful hyphenated technique. It combines the superior separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry, which can provide structural information for definitive identification. researchgate.net For polar analytes like glycolate, which may exhibit poor retention on traditional reversed-phase columns, alternative strategies such as mixed-mode chromatography can be employed. lcms.cz Mixed-mode columns utilize a combination of retention mechanisms, such as reversed-phase and ion-exchange, allowing for adjustable selectivity to achieve optimal separation of highly polar or charged compounds. lcms.cz
The development of a reliable LC-MS method involves the careful optimization of several parameters to achieve the desired separation and sensitivity. While specific methods for magnesium glycolate are not widely published, methodologies for similar magnesium salts, such as magnesium gluconate, provide a framework for its analysis. researchgate.netresearchgate.net For instance, a study on isoniazid (B1672263) formulations used an LC-MS method with a C18 column and a mobile phase of water and acetonitrile (B52724) to study drug-excipient interactions. scielo.br Such an approach could be adapted for this compound.
Below is a table outlining typical parameters for developing an HPLC or LC-MS method for a magnesium salt.
Table 1: Typical Parameters for LC-MS Method Development
| Parameter | Description | Example Condition | Reference |
|---|---|---|---|
| Column | The stationary phase where separation occurs. The choice depends on the analyte's polarity. | Acclaim™ Mixed-Mode WAX-1; Symmetry Shield C18, 5 µm | lcms.czscielo.br |
| Mobile Phase | The solvent that carries the sample through the column. Composition can be adjusted to optimize separation. | Acetonitrile:Phosphate Buffer (pH 7) or Water:Acetonitrile | scielo.brjfda-online.com |
| Flow Rate | The speed at which the mobile phase moves through the column. | 0.5 - 1.5 mL/min | scielo.br |
| Detection | The method used to detect the analyte as it elutes from the column. | Mass Spectrometry (Positive/Negative Ion Mode); UV (205 nm) | researchgate.netjfda-online.com |
| Injection Volume | The amount of sample introduced into the system. | 20 µL | scielo.br |
Spectroscopic Techniques for Trace Analysis and Purity Assessment
Spectroscopic techniques are crucial for assessing the purity of this compound and quantifying trace-level contaminants. These methods can be broadly categorized into atomic and molecular spectroscopy.
Atomic Spectroscopy is primarily used to determine the elemental composition, confirming the magnesium content and detecting trace metallic impurities.
Inductively Coupled Plasma (ICP) : Techniques like ICP-Atomic Emission Spectrometry (ICP-AES) and ICP-Mass Spectrometry (ICP-MS) are highly sensitive for quantifying magnesium and other metals. nih.govmdpi.com They can be used to ensure the correct stoichiometry of the salt and to detect heavy metal contaminants like lead, arsenic, and mercury. nih.gov A method for purifying magnesium for isotopic analysis using MC-ICP-MS has been shown to be robust and reproducible. rsc.org
Atomic Absorption (AA) Spectrometry : This is a well-established and reliable method for quantifying the magnesium content in various samples. nemi.gov A rapid AA method was developed to quantify magnesium stearate (B1226849) in pharmaceutical powders by extracting the magnesium ion and measuring its absorption. researchgate.net
Molecular Spectroscopy provides information about the chemical structure and bonding within the this compound molecule, which is essential for confirming its identity and purity.
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify the functional groups present in the molecule. jneonatalsurg.com For magnesium salts of organic acids, shifts in the characteristic absorption bands (e.g., carboxylate groups) can confirm the coordination between the magnesium ion and the glycolate ligand. nih.govconsensus.app
Near-Infrared (NIR) and Raman Spectroscopy : These non-destructive techniques are particularly useful for the analysis of solid samples. They can be employed to assess the uniformity of blends containing this compound and to detect impurities or different polymorphic forms. researchgate.net Advanced multivariate analysis of Raman mapping data has been successful in identifying minor components, such as magnesium stearate, at levels as low as 0.2 wt% in tablets. researchgate.net
UV-Visible (UV-Vis) Spectroscopy : While often less specific than other techniques, UV-Vis spectroscopy can be used for quantitative analysis if the molecule possesses a suitable chromophore. For some magnesium salts, a maximum UV absorbance has been identified and used for characterization. researchgate.net
The following table summarizes the applications of these spectroscopic techniques in the analysis of magnesium compounds.
Table 2: Spectroscopic Techniques for Analysis
| Technique | Principle | Primary Application for this compound | Reference |
|---|---|---|---|
| ICP-MS/AES | Atomization and ionization of the sample in plasma, followed by detection of emitted light or mass. | Quantification of magnesium content; Trace metal impurity analysis. | nih.govmdpi.com |
| AA Spectrometry | Measures the absorption of light by free atoms in a gaseous state. | Accurate quantification of magnesium content. | nemi.govresearchgate.net |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by the sample's molecular bonds. | Structural confirmation; Identification of functional groups and metal-ligand bonding. | nih.govconsensus.app |
| NIR/Raman Spectroscopy | Measures scattering of near-infrared or monochromatic light. | Purity assessment and blend uniformity in solid forms; Polymorph screening. | researchgate.net |
Method Validation Strategies for Robustness, Reproducibility, and Accuracy in Research Applications
For any analytical methodology to be considered reliable for research, it must undergo a thorough validation process. Method validation demonstrates that an analytical procedure is suitable for its intended purpose. The parameters for validation are well-established and ensure that the data generated is robust, reproducible, and accurate. jfda-online.com
Key validation parameters include:
Accuracy : This refers to the closeness of the test results to the true value. It is often assessed using recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovery is calculated. jfda-online.com For an esomeprazole (B1671258) magnesium tablet assay, mean recoveries ranged from 97.82% to 98.22%. jfda-online.com
Precision : Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the Relative Standard Deviation (RSD).
Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment.
Intermediate Precision (Inter-day precision): Assesses variations within the same laboratory, such as on different days or with different analysts. For a validated HPLC method, intra- and inter-day precision RSD values were below 2%. jfda-online.com
Specificity/Selectivity : This is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. jfda-online.com
Linearity and Range : Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. researchgate.net
Limit of Detection (LOD) and Limit of Quantitation (LOQ) : LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. researchgate.net
Robustness : This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, temperature). rsc.org It provides an indication of the method's reliability during normal usage.
A summary of these validation parameters and their typical acceptance criteria is presented below.
Table 3: Key Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Definition | Typical Acceptance Criterion | Reference |
|---|---|---|---|
| Accuracy | Closeness of measured value to the true value. | 98-102% Recovery | jfda-online.com |
| Precision | Agreement among a series of measurements. | RSD ≤ 2% | jfda-online.com |
| Specificity | Ability to measure only the analyte of interest. | No interference at the retention time of the analyte. | jfda-online.com |
| Linearity | Proportionality of signal to analyte concentration. | Correlation Coefficient (r²) ≥ 0.999 | jfda-online.comresearchgate.net |
| Robustness | Resistance to small changes in method parameters. | RSD of results under varied conditions should be low. | rsc.org |
Material Science Applications of Magnesium Glycolate and Glycolate Derived Materials
Role of Magnesium Glycolate (B3277807) as Precursors in Metal Oxide Synthesis
Magnesium glycolate serves as a crucial intermediate in the synthesis of magnesium oxide (MgO) and other metal oxide nanomaterials. rsc.orgrsc.org The use of glycolate precursors, formed by reacting a metal source with ethylene (B1197577) glycol, is a key strategy in various synthesis routes, including sol-gel and solvothermal methods, to create materials with specific morphologies and high purity. rsc.orgrsc.orgpsu.edu
One of the prominent methods is the ethylene glycol-mediated synthesis, where a metal alkoxide or salt is heated in ethylene glycol. rsc.org This process forms a chain-like glycolate complex that acts as a template. rsc.org Subsequent treatment, such as calcination (thermal decomposition), converts this this compound precursor into the corresponding metal oxide, often preserving the morphology established in the precursor stage. rsc.orgacs.org For instance, this method has been used to create MgO fibers with a perfectly cylindrical shape and smooth surface. psu.edu
The decomposition of this compound during calcination is a critical step that influences the final properties of the metal oxide. acs.org The evaporation of the glycolate can lead to the formation of highly porous, spherical MgO nanoparticles with a homogeneous particle distribution. acs.org This process leaves sufficient gaps between the particles, preventing them from agglomerating into large chunks. acs.org
Hydrothermal synthesis is another method where this compound plays a role. Under hydrothermal conditions, this compound can undergo a process called Ostwald ripening. rsc.org This involves the dissolution of smaller, amorphous precursor particles from the core and their recrystallization into larger, more stable crystallites on the surface. rsc.org This mechanism has been successfully employed to fabricate flower-like hollow MgO spheres with large cavities, extremely high surface areas (e.g., 343 m²/g), and significant pore volumes. rsc.orgresearchgate.net The formation of magnesium glycolates as an intermediate is considered a vital step in generating these complex MgO morphologies. researchgate.net
The choice of precursor, including various magnesium salts and organic precursors like glycolate, significantly affects the morphology, crystal size, and ultimately the functional properties of the resulting MgO nanoparticles. bu.edu.eg
Application in Surface Modification and Advanced Coating Technologies
This compound and the use of its parent alcohol, ethylene glycol, have been explored in surface modification and the development of advanced coatings, particularly for reactive metals like magnesium and its alloys. globaljournals.orghereon.de These modifications aim to improve properties such as corrosion resistance and adhesion for subsequent layers. globaljournals.orgfrontiersin.orgnih.gov
The in-situ formation of this compound on a metal's surface can significantly alter its morphology and chemical makeup. In one method, the addition of ethylene glycol to an electrolyte during the anodization of a magnesium alloy leads to the formation of this compound macromolecules. globaljournals.org This occurs through the interaction of magnesium hydroxide (B78521) molecules on the surface with ethylene glycol. globaljournals.org
The formation of these this compound macromolecules has a direct impact on the surface topography, leading to an increase in both the roughness and the thickness of the coating. globaljournals.org From a chemical composition standpoint, this modification results in a composite coating that contains a significant amount of carbon, indicative of the incorporated glycolate. globaljournals.org The presence of this compound in the conversion coating also changes the concentration of chemically active hydroxyl (-OH) groups on the surface. globaljournals.org
In a different application, MgO fibers produced via a magnesium ethylene glycolate sol-gel route exhibit a perfectly cylindrical shape and a smooth surface, demonstrating how the precursor influences the final morphology of the derived material. psu.edu
The formation of this compound within a coating has been shown to enhance the interfacial adhesion of polymer layers on magnesium alloy substrates. globaljournals.org The mechanism for this improvement is attributed to the structure of the modified coating. The inclusion of this compound macromolecules, which can be linked by bridging bonds, alters the structure of the conversion coating. globaljournals.org
This alteration is believed to increase the strength of the coating through the formation of new chemical bonds, which in turn improves the adhesion of subsequent polymer layers. globaljournals.org While mechanical adhesion due to increased surface roughness plays a role, the chemical changes brought about by the glycolate are significant. globaljournals.org The modification of surfaces with ethylene glycol to form glycolates has been proposed as a method to significantly improve the adhesion of paint and polymer layers on magnesium and aluminum alloys. globaljournals.org The development of composite materials with enhanced mechanical properties often relies on strong interfacial bonding between different phases, a property that can be improved through surface treatments that create chemically compatible and mechanically interlocked surfaces. rsc.orgmdpi.comeajournals.orgproplate.com
Investigation of this compound as an Intrinsic Functional Material
While this compound is predominantly used as a precursor, the properties of the materials derived from it are a direct consequence of its chemical nature. The investigation into glycolate-derived systems reveals unique optical, electronic, and catalytic properties that are imparted by the synthesis process involving the glycolate intermediate. rsc.org
The optical properties, particularly the band gap energy (Eg), of materials derived from this compound are of significant interest for applications in optoelectronics and photocatalysis. biointerfaceresearch.comaps.org The band gap of a semiconductor material determines the energy of light it can absorb and is a critical parameter for these applications. mdpi.comtechscience.com
Magnesium oxide (MgO), a common product of this compound precursor synthesis, is a wide-band-gap semiconductor. mdpi.commdpi.com The precise band gap of MgO nanoparticles can be influenced by factors such as crystallite size and the synthesis method, which is where the glycolate precursor plays a role. bu.edu.egmdpi.com Studies on MgO nanoparticles prepared from various organic precursors have reported optical energy gaps ranging from 2.91 to 3.12 eV. bu.edu.eg Other research has shown band gaps for MgO to be around 4.27 eV for 7.0 nm particles, with values as high as 5.14 to 5.30 eV reported for magnesium aluminate spinel, a related complex oxide. biointerfaceresearch.comrsc.org The synthesis of MgO-MgTiO₃ heteronanostructures via a glycolate precursor route has enabled the tuning of the band gap over a wide range (3.2-4.2 eV). researchgate.net
The table below summarizes reported band gap energies for MgO and related oxide systems.
| Material System | Synthesis/Precursor Note | Particle/Crystallite Size (nm) | Band Gap (Eg) in eV | Reference |
| MgO Nanoparticles | Glycine (B1666218) Precursor | - | 2.91 - 3.12 | bu.edu.eg |
| MgO-MgTiO₃ | Glycolate Precursor | - | 3.2 - 4.2 | researchgate.net |
| MgO | - | 7.0 | 4.27 | rsc.org |
| Magnesium Aluminate Spinel | Wet Chemical Route | 28.41 - 33.01 | 5.14 - 5.30 | biointerfaceresearch.com |
| ScAlMgO₄ | First-principles calculation | - | 6.29 | aps.org |
| MgFe₂O₄@ZnAl₂O₄ | Green sol-gel | 20 - 25 | 1.88 | nih.gov |
This table presents a selection of data to illustrate the range of band gaps in magnesium-containing oxides.
Metal oxides derived from this compound precursors often exhibit enhanced catalytic properties, which can be attributed to the unique structures fostered by the synthesis method. rsc.orgacs.org The use of glycolate precursors can yield materials with high surface areas and well-developed porosity, which are crucial for catalysis as they provide more active sites for reactants. rsc.orgacs.orgresearchgate.net
Hierarchical flower-like MgO hollow spheres, prepared via a solvothermal route involving a glycolate intermediate, demonstrate excellent catalytic activity as a solid base catalyst in chemical reactions like the Claisen-Schmidt condensation. researchgate.net The high specific surface area and porous nature of these materials enhance the number and accessibility of active sites on the catalyst surface. researchgate.net The basicity of the MgO surface is a key factor in its catalytic performance. mdpi.combeilstein-journals.org
In the field of photocatalysis, semiconductor materials are used to harness light energy to drive chemical reactions, such as the degradation of pollutants. mdpi.comresearchgate.netmdpi.com The effectiveness of a photocatalyst is linked to its ability to absorb light and generate electron-hole pairs, a process governed by its band gap energy. techscience.comnih.gov MgO nanoparticles derived from various precursors have been investigated for the photocatalytic degradation of organic dyes. bu.edu.egnih.govnih.gov The photocatalytic efficiency of these materials is enhanced by reducing the recombination of photogenerated electrons and holes. nih.gov Doping MgO with other elements can further decrease the band gap energy and improve its optical activity, making it a more effective photocatalyst under visible light. nih.govnih.gov
For example, MgFe₂O₄@ZnAl₂O₄ nanocomposites synthesized via a green sol-gel method showed a band gap of 1.88 eV and demonstrated superior photodegradation activity, degrading 96% of a reactive dye within 10 minutes under visible light. nih.gov The synthesis method, influenced by the choice of precursors, is therefore critical in designing efficient photocatalysts. mdpi.comresearchgate.net
Exploration in the Development of Novel Magnesium-Based Composite Materials
The exploration of this compound in the realm of material science has led to innovative approaches in the development of novel magnesium-based composite materials. While not typically used as a direct reinforcing agent, this compound serves as a critical precursor in the synthesis of advanced ceramic materials, which are subsequently integrated into composite structures. This indirect application leverages the unique properties of this compound in sol-gel and other chemical synthesis routes to produce high-purity, nanostructured ceramic phases like magnesium oxide (MgO) and forsterite (Mg2SiO4). These ceramics then act as key components in a new generation of composite materials with tailored properties for a range of applications.
The primary route for incorporating this compound-derived materials into composites is through its use as a precursor for ceramic fibers and particles. In these processes, this compound is part of a chemical solution that, through a series of controlled reactions, hydrolysis, and heat treatment (calcination), transforms into a ceramic material with a specific composition and microstructure. This method offers significant advantages in controlling the purity, particle size, and morphology of the resulting ceramic, which are crucial factors in determining the final properties of the composite material.
One of the notable applications of this compound is in the sol-gel synthesis of magnesium oxide (MgO) fibers. psu.edu The "magnesium ethylene glycolate route" has been identified as a viable method for producing these fibers. psu.edu This process involves the reaction of a magnesium precursor with ethylene glycol to form a gel, which can then be extruded into precursor fibers. psu.edu Subsequent sintering of these fibers results in the formation of compact and nonporous MgO ceramic fibers. psu.edu Research has shown that this method, when compared to others like the carboxylate route, produces significantly less gas during thermal decomposition, leading to a final ceramic fiber with lower porosity. psu.edu The resulting MgO fibers exhibit a perfectly cylindrical shape and a smooth surface, which are desirable characteristics for their use as reinforcement in composite materials. psu.edu These high-purity MgO fibers can be incorporated into various matrices, including other ceramics and potentially polymers, to enhance their mechanical and thermal properties. For instance, MgO fibers are considered for reinforcing superconductor materials. psu.edu
Another significant area of exploration is the use of this compound as a core material in the synthesis of forsterite (Mg2SiO4) ceramics. researchgate.net Forsterite is a material with a low dielectric constant and low dielectric loss, making it valuable for applications in wireless communication technologies. researchgate.net In a novel coating method, this compound with a high specific surface area is used as a core material to produce hollow forsterite ceramics. researchgate.net Through calcination at relatively low temperatures, highly pure and uniform-sized forsterite phases are obtained. researchgate.net These forsterite particles can then be used as a filler in polymer matrix composites. For example, forsterite synthesized from a this compound precursor has been incorporated into a polystyrene (PS) matrix to create PS-Mg2SiO4 composites. researchgate.net The resulting composites exhibit an increase in both dielectric constant and dielectric loss with a higher volume percentage of the forsterite filler. researchgate.net
The detailed research into these synthesis methods highlights the versatility of this compound as a precursor. The ability to produce high-purity ceramic materials with controlled morphology at the nanoscale is a key advantage. These nanostructured ceramic fillers and reinforcements can lead to composites with enhanced performance characteristics compared to those using conventional micro-sized fillers.
To illustrate the impact of these this compound-derived ceramics on composite properties, the following data tables summarize some of the reported findings.
Table 1: Properties of MgO Fibers Synthesized via the this compound Route
| Property | Description | Source |
| Morphology | Perfectly cylindrical shape, smooth surface | psu.edu |
| Porosity | Low porosity due to reduced gas production during synthesis | psu.edu |
| Density | Compact and nonporous | psu.edu |
| Potential Application | Reinforcement in high-temperature composites and superconductors | psu.edu |
Table 2: Dielectric Properties of Polystyrene-Forsterite (PS-Mg2SiO4) Composites
Forsterite synthesized using a this compound precursor.
| Filler Volume (%) | Dielectric Constant (at 9.4 GHz) | Dielectric Loss (at 9.4 GHz) | Source |
| 30 | 2.79 | 0.0085 | researchgate.net |
The exploration of this compound in composite materials is still an evolving field. The research findings to date primarily establish its role as a versatile and effective precursor for producing high-quality ceramic reinforcements. The ability to tailor the properties of these ceramics at the synthesis stage opens up new possibilities for designing advanced composite materials with specific functionalities for a wide array of technological applications. Future research may focus on the direct incorporation of this compound into biodegradable polymer composites, leveraging the biocompatibility of both magnesium and glycolate ions for biomedical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
